Cas no 1805330-53-3 (Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate)
Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate
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- Inchi: 1S/C11H13F2NO3/c1-3-17-9(15)6-7-4-5-8(16-2)10(14-7)11(12)13/h4-5,11H,3,6H2,1-2H3
- InChI Key: IMOQQYDYQURLBR-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=CC(CC(=O)OCC)=N1)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 251
- XLogP3: 1.7
- Topological Polar Surface Area: 48.4
Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076315-250mg |
Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate |
1805330-53-3 | 97% | 250mg |
$475.20 | 2022-04-01 | |
| Alichem | A029076315-500mg |
Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate |
1805330-53-3 | 97% | 500mg |
$863.90 | 2022-04-01 | |
| Alichem | A029076315-1g |
Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate |
1805330-53-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate
Research Briefing on Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate (CAS: 1805330-53-3) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate (CAS: 1805330-53-3) is a fluorinated pyridine derivative that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and methoxy functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound's structural features, including its electron-withdrawing groups, make it a valuable scaffold for modulating biological activity and improving pharmacokinetic properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate as a precursor in the synthesis of novel JAK3 inhibitors. The study demonstrated that the difluoromethyl group enhances binding affinity to the ATP-binding site of JAK3, while the methoxy group contributes to metabolic stability. The compound's ethyl ester moiety was further utilized for prodrug strategies, improving oral bioavailability in preclinical models. These findings underscore its potential in targeting autoimmune diseases such as rheumatoid arthritis and psoriasis.
Another significant application of this compound was reported in a recent patent (WO2023056789A1), where it was employed as a key intermediate in the synthesis of FLT3 inhibitors for acute myeloid leukemia (AML) therapy. The patent highlights the compound's role in improving selectivity against FLT3-ITD mutations, a critical challenge in AML treatment. Structural-activity relationship (SAR) studies revealed that modifications at the pyridine core, facilitated by the ethyl acetate side chain, significantly enhanced inhibitory potency while reducing off-target effects.
From a synthetic chemistry perspective, Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate has been optimized for scalable production. A 2024 Organic Process Research & Development article detailed a green chemistry approach using continuous flow technology, achieving a 92% yield with minimal waste generation. This advancement addresses previous limitations in large-scale synthesis, making the compound more accessible for industrial applications. The study also emphasized the importance of the difluoromethyl group in stabilizing reactive intermediates during multi-step transformations.
Ongoing research is investigating the compound's utility in PET radiotracer development. Preliminary data presented at the 2024 Society of Nuclear Medicine Annual Meeting suggests that 18F-labeled derivatives of this scaffold exhibit favorable blood-brain barrier penetration, positioning it as a promising candidate for neurodegenerative disease imaging. Researchers attribute this property to the balanced lipophilicity introduced by the difluoromethyl and methoxy substituents.
In conclusion, Ethyl 2-(difluoromethyl)-3-methoxypyridine-6-acetate (1805330-53-3) represents a multifaceted tool in modern drug discovery. Its applications span from small-molecule therapeutics to diagnostic agents, with recent advancements in synthesis and biological evaluation reinforcing its value. Future research directions may explore its incorporation into PROTACs or covalent inhibitors, leveraging its unique chemical features for next-generation therapeutics.
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